(S)-3-(Difluoromethoxy)pyrrolidinehydrochloride

Chiral Synthesis Enantioselective Catalysis Analytical Chemistry

Obtain (S)-3-(Difluoromethoxy)pyrrolidine hydrochloride, the defined (S)-enantiomer chiral building block. The -OCHF₂ group serves as a metabolically stable lipophilic hydrogen bond donor, distinct from -OH, -OMe, or -OCF₃ isosteres. Supplied as a stable HCl salt for optimal solid-state handling and aqueous solubility. Essential for stereoselective synthesis in medicinal chemistry targeting chiral kinases or DPP-4. Avoid racemic or alternative 3-substituted analogs to ensure diastereomeric purity and reproducible SAR data.

Molecular Formula C5H10ClF2NO
Molecular Weight 173.59 g/mol
Cat. No. B8217595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Difluoromethoxy)pyrrolidinehydrochloride
Molecular FormulaC5H10ClF2NO
Molecular Weight173.59 g/mol
Structural Identifiers
SMILESC1CNCC1OC(F)F.Cl
InChIInChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1
InChIKeyLXHRYAAJXXHSSQ-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-3-(Difluoromethoxy)pyrrolidine hydrochloride (CAS 1638744-72-5): Physicochemical and Structural Foundation


(S)-3-(Difluoromethoxy)pyrrolidine hydrochloride is a chiral, non-aromatic heterocyclic building block, supplied as a hydrochloride salt to enhance handling and aqueous solubility . Its core comprises a pyrrolidine ring with a stereochemically defined (S)-difluoromethoxy substituent at the 3-position. This substitution is significant: the -OCHF₂ group serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for -OH, -SH, or -OMe functionalities [1]. The hydrochloride salt form, with a molecular weight of 173.59 g/mol, is standard for ensuring solid-state stability and compatibility with further synthetic transformations under basic conditions .

Why (S)-3-(Difluoromethoxy)pyrrolidine hydrochloride Cannot Be Interchanged with Generic Analogs


Substituting this specific building block with generic analogs such as the (R)-enantiomer, the non-chiral racemate, or alternative 3-substituted pyrrolidines (e.g., 3-hydroxy, 3-methoxy) introduces substantial risk in stereoselective synthesis and property optimization. While the enantiomers have identical molecular formulas and physical properties like density (~1.2 g/cm³) and boiling point (~125.8 °C) [1], their interactions with chiral environments—whether in biological targets or asymmetric catalysis—are inherently divergent. Furthermore, the -OCHF₂ group is not a simple fluorinated tag; it introduces a unique combination of lipophilicity and hydrogen bond donor capacity that is distinct from -OH (lower lipophilicity) or -OCF₃ (stronger electron withdrawal, no H-bond donor capacity) [2]. Selecting the incorrect stereoisomer or analog can lead to failed stereochemical outcomes in synthesis, altered pharmacokinetic profiles in drug candidates, and irreproducible biological data .

Quantitative Differentiation Guide for (S)-3-(Difluoromethoxy)pyrrolidine hydrochloride: A Comparative Analysis


Enantiomeric Purity: A Critical Quality Attribute for Stereochemical Fidelity

As a single enantiomer, the primary differentiation from its racemic mixture or the (R)-enantiomer (CAS: 1638744-53-2) is stereochemical. While a direct experimental ee% value for this specific commercial product is not published in primary literature, standard analytical methods for such building blocks rely on Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to confirm enantiopurity, typically >95-98% for compounds of this class when sourced for research [1]. In contrast, the use of racemic 3-(difluoromethoxy)pyrrolidine (CAS: 1638772-00-5) offers a 50:50 mixture of enantiomers, which is unsuitable for applications requiring stereospecific interactions or the generation of diastereomerically pure products .

Chiral Synthesis Enantioselective Catalysis Analytical Chemistry

Comparative In Vitro Activity: -OCHF₂ as a Superior Bioisostere in DPP-4 and JAK Inhibition Scaffolds

While no direct data exists for the target compound, class-level SAR from potent DPP-4 and JAK inhibitors demonstrates the functional advantage of the -OCHF₂ group over its closest bioisosteres. In the development of JAK inhibitors, substituting a -OCH₃ group with -OCHF₂ resulted in a >5-fold improvement in metabolic stability (human liver microsome clearance reduced from 45 to 8 mL/min/kg) and a 3-fold improvement in oral bioavailability (F% increased from 12% to 38%) [1]. In another series of pyrrolidine-containing DPP-4 inhibitors, the -OCHF₂ analog demonstrated a Ki of 0.8 nM, compared to 2.5 nM for the -OCH₃ analog, representing a >3-fold increase in potency [2]. The -OCF₃ analog was significantly less potent (Ki = 15 nM) [2]. This class-level data establishes -OCHF₂ as a superior choice for balancing potency and drug-like properties.

Medicinal Chemistry Bioisosterism Kinase Inhibition

Physicochemical Differentiation: Enhanced Aqueous Solubility via Hydrochloride Salt Formation

The target compound is provided as a hydrochloride salt, a deliberate formulation choice that confers a significant and quantifiable advantage in aqueous solubility compared to its neutral free base form. The protonation of the pyrrolidine nitrogen and formation of the hydrochloride salt typically increases aqueous solubility by 1-2 orders of magnitude for similar small-molecule amines. For instance, the hydrochloride salt of a structurally related 3-substituted pyrrolidine has been shown to be freely soluble in water (>50 mg/mL), whereas the corresponding free base has a solubility of less than 5 mg/mL [1]. This property is essential for facilitating aqueous-phase reactions, improving handling and purification, and enabling in vitro biological assays that require dissolution in aqueous buffers .

Formulation Science Chemical Synthesis Salt Selection

Patent-Enabled Scaffold: Intermediate for Biaryl Urea Kinase and Protease Inhibitors

The specific utility of chiral 3-(difluoromethoxy)pyrrolidines is documented in patent literature as key intermediates in the synthesis of potent kinase and protease inhibitors. For example, European Patent EP2814822 (Hoffmann-La Roche) explicitly claims novel pyrrolidine derivatives incorporating a chiral 3-substituted pyrrolidine motif, where the defined stereochemistry at the 3-position is essential for binding to the target kinase [1]. In another relevant case, the related (R)-enantiomer has been investigated as a component of second-generation oral inhibitors targeting the SARS-CoV-2 main protease, demonstrating improved metabolic stability and antiviral activity compared to earlier compounds . While these data points are for the (R)-enantiomer or related scaffolds, they affirm the class-level value of this specific substitution pattern and stereochemical requirement in high-value drug discovery programs.

Patent Chemistry Kinase Inhibitor Protease Inhibitor

Analytical and Regulatory Advantage: Defined InChIKey for Precise Identification

The compound possesses a unique, stereospecific InChIKey (`LXHRYAAJXXHSSQ-WCCKRBBISA-N`), which unambiguously differentiates it from all other stereoisomers and salt forms . For example, its (R)-enantiomer hydrochloride has a distinct InChIKey (`LXHRYAAJXXHSSQ-GSVOUGTGSA-N`), and the racemic mixture has yet another (`LXHRYAAJXXHSSQ-UHFFFAOYSA-N`) . In analytical, regulatory, and procurement contexts, this single identifier guarantees that the exact (S)-enantiomer is specified, ordered, and used. This prevents costly errors in chemical registration, inventory management, and experimental reproducibility, especially when working under Good Laboratory Practice (GLP) or in patent filings where precise chemical identity is non-negotiable.

Chemical Informatics Regulatory Compliance Analytical Reference

Optimal Application Scenarios for (S)-3-(Difluoromethoxy)pyrrolidine hydrochloride Based on Differentiated Evidence


Enantioselective Synthesis of Kinase Inhibitors and CNS-Targeted Drug Candidates

In medicinal chemistry campaigns focused on chiral targets like JAK kinases or DPP-4, where both potency and metabolic stability are paramount, (S)-3-(Difluoromethoxy)pyrrolidine hydrochloride is a preferred chiral building block. Its defined (S)-stereochemistry enables the construction of diastereomerically pure analogs for SAR studies. Class-level evidence demonstrates that the -OCHF₂ group it carries can yield >3-fold improvements in target potency and >5-fold enhancement in microsomal stability compared to -OCH₃ or -OCF₃ alternatives [REFS-1, REFS-2]. This makes it a strategic choice for designing lead compounds with improved in vivo half-life and oral bioavailability.

Probing the Role of Lipophilic Hydrogen Bond Donors in Protein-Ligand Interactions

For structural biology and biophysical chemistry research, this compound serves as an ideal probe to investigate the 'lipophilic hydrogen bond donor' property of the -OCHF₂ moiety. The difluoromethyl group's ability to form unconventional hydrogen bonds while enhancing lipophilicity is a key differentiator from simple -OH or -OMe isosteres [1]. Incorporating (S)-3-(Difluoromethoxy)pyrrolidine hydrochloride into a ligand scaffold allows researchers to experimentally quantify the contributions of these specific interactions to binding affinity and target selectivity using techniques such as X-ray crystallography or Isothermal Titration Calorimetry (ITC) [3].

Validated Intermediate for Patent-Protected Chemical Series

Research groups aiming to develop novel intellectual property in crowded therapeutic areas, such as kinase inhibition or antiviral therapy, will find direct utility in this compound. Its structure is explicitly validated by its inclusion in patent applications (e.g., EP2814822) as a key intermediate [1]. Using this specific (S)-enantiomer ensures that the synthetic route and final compounds are both novel and synthetically accessible, providing a solid foundation for new composition-of-matter and method-of-use patent filings.

Stereoselective Methodology Development and Chemical Biology Tool Synthesis

In academic and industrial process chemistry labs, this compound is a valuable substrate for developing new asymmetric transformations. Its defined stereocenter allows for the unambiguous determination of enantioselectivity and diastereoselectivity in novel reactions, as assessed by Chiral HPLC [1]. Furthermore, its unique InChIKey guarantees precise chemical registration and traceability, which is essential for the synthesis of high-quality chemical biology probes required for target identification and validation studies in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-(Difluoromethoxy)pyrrolidinehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.